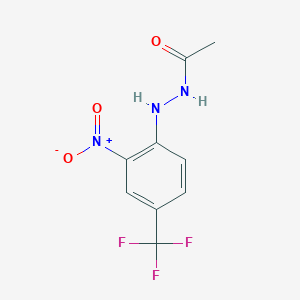
N'-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is a chemical compound with the molecular formula C9H8F3N3O3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an acetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with acetic anhydride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Nitration: 2-nitro-4-(trifluoromethyl)aniline is synthesized by nitrating 4-(trifluoromethyl)aniline.
Acetylation: The nitroaniline derivative is then acetylated using acetic anhydride.
Hydrazinolysis: The acetylated product is treated with hydrazine hydrate to form N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and purity.
化学反应分析
Types of Reactions
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)phenylacetohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and hydrazine derivatives.
科学研究应用
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The acetohydrazide moiety can form hydrogen bonds with target proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)benzonitrile
Uniqueness
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group makes it a valuable intermediate in organic synthesis, while the acetohydrazide moiety provides additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C9H8F3N3O3 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC 名称 |
N'-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide |
InChI |
InChI=1S/C9H8F3N3O3/c1-5(16)13-14-7-3-2-6(9(10,11)12)4-8(7)15(17)18/h2-4,14H,1H3,(H,13,16) |
InChI 键 |
HGFPZZHYJCKJAW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


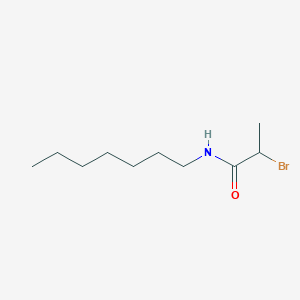
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
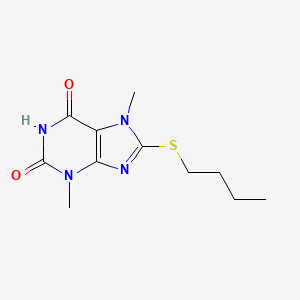
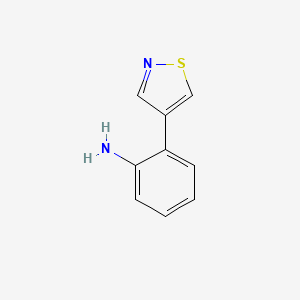


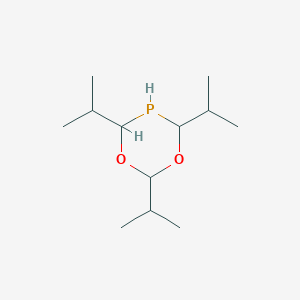
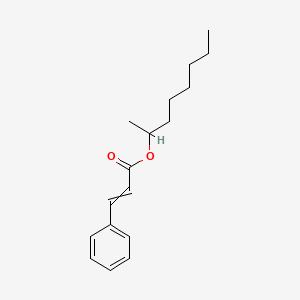
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
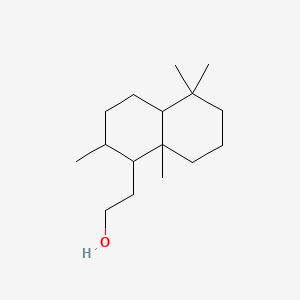
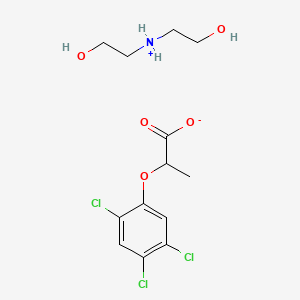

![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)

